molecular formula C12H22Br2Sn B1593610 dicyclohexyltin dibromide CAS No. 2954-94-1

dicyclohexyltin dibromide

Cat. No.: B1593610
CAS No.: 2954-94-1
M. Wt: 444.8 g/mol
InChI Key: RHFTTZVNBAHQBF-UHFFFAOYSA-L
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Description

dicyclohexyltin dibromide is an organotin compound with the molecular formula C12H20Br2Sn It is a derivative of stannane, where two bromine atoms and two cyclohexyl groups are bonded to the tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

dicyclohexyltin dibromide can be synthesized through several methods. One common approach involves the reaction of cyclohexyltin trihalides with bromine in the presence of a suitable solvent. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of stannane, dibromodicyclohexyl- may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

dicyclohexyltin dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other by-products.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.

Scientific Research Applications

dicyclohexyltin dibromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.

    Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are beneficial.

Mechanism of Action

The mechanism by which stannane, dibromodicyclohexyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biological molecules, affecting their function. In catalytic applications, the compound can facilitate reactions by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Stannane (SnH4): A simpler tin hydride with different reactivity and applications.

    Tributyltin hydride (Bu3SnH): Another organotin compound used in organic synthesis.

    Tetramethyltin (Me4Sn): A volatile organotin compound with distinct properties.

Uniqueness

dicyclohexyltin dibromide is unique due to the presence of both bromine atoms and cyclohexyl groups, which impart specific reactivity and stability. This makes it suitable for applications where other organotin compounds may not be as effective.

Properties

IUPAC Name

dibromo(dicyclohexyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11.2BrH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFTTZVNBAHQBF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Br2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183725
Record name Dibromodicyclohexylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2954-94-1
Record name Stannane, dibromodicyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2954-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibromodicyclohexylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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